(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a benzimidazole group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and characterization of coordination polymers with potential for luminescent and magnetic properties, utilizing ligands with structural motifs related to the queried compound, highlight the ongoing exploration in the field of material science for novel functionalities (He et al., 2020).
Antioxidant and Antimicrobial Properties
- Research on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, with a focus on their antioxidant activities, sheds light on the potential of structurally similar compounds for therapeutic applications, offering a foundation for further investigation into related molecules (Yüksek et al., 2015).
Antibacterial and Antifungal Activities
- The development and evaluation of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antibacterial and antifungal activities demonstrate the interest in exploiting the biochemical potential of such frameworks for addressing microbial resistance (Lamani et al., 2009).
Anti-inflammatory and Analgesic Activity
- The synthesis of thiazolidin-4-ones bearing imidazolyl and isoxazolyl motifs and their evaluation for anti-inflammatory and analgesic properties underscore the therapeutic promise of incorporating these heterocycles into drug design (Rajanarendar et al., 2020).
Corrosion Inhibition
- A study on 1,3,4-oxadiazole derivatives for their corrosion inhibition ability towards mild steel in acidic conditions provides an example of the practical applications of such compounds in protecting industrial materials, indicating the versatility of related chemical structures (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(benzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-20(9-23-11-21-15-3-1-2-4-16(15)23)25-10-14-8-18(28-22-14)13-5-6-17-19(7-13)27-12-26-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHHAZDJODBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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